![molecular formula C27H17N3OS B2589697 N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide CAS No. 392249-73-9](/img/structure/B2589697.png)
N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide
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Description
Scientific Research Applications
- N-(naphtho[1,2-d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide has been investigated for its antimicrobial potential. Specifically, one derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity against microbial growth, with a minimum inhibitory concentration (MIC) of 1.4 µM .
- Researchers have explored this compound as a potential activator of KCa2/3 channels. KCa2/3 channels play a crucial role in neuronal function and neuroprotection. The design of more potent KCa2/3 channel activators, inspired by the neuroprotectant riluzole, has been an area of interest .
- A derivative of this compound containing a 1,4-disubstituted 1,2,3-triazole moiety exhibited strong anti-inflammatory effects in vivo, comparable to the reference drug ibuprofen. This finding suggests its potential as an anti-inflammatory agent .
- Related compounds with a 1,3-thiazole ring have been synthesized and screened for antifungal activity. Although specific data on N-(naphtho[1,2-d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide are not available, this class of compounds warrants further investigation .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this product are not collected, and buyers assume responsibility to confirm its identity and purity .
Antimicrobial Activity
KCa2/3 Channel Activation
Anti-Inflammatory Properties
Antifungal Activity
Rare and Unique Chemical Collection
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3OS/c31-26(30-27-29-25-19-11-5-4-8-17(19)14-15-24(25)32-27)21-16-23(18-9-2-1-3-10-18)28-22-13-7-6-12-20(21)22/h1-16H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPMUDVDHUFELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide |
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